![molecular formula C24H25N5O5S2 B2600133 (Z)-ethyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate CAS No. 1031325-18-4](/img/structure/B2600133.png)
(Z)-ethyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate
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Description
(Z)-ethyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a useful research compound. Its molecular formula is C24H25N5O5S2 and its molecular weight is 527.61. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
The compound is used in organic synthesis, particularly in the synthesis of arylidenerhodanines . It is condensed under Knoevenagel conditions with p-nitrobenzaldehyde in acetic acid to afford the π-conjugated heterocyclic compound .
Crystal Structure Determination
The compound’s molecular structure is ascertained by a single-crystal X-ray diffraction study performed at 100 K . This helps in understanding the compound’s physical and chemical properties.
Biological and Pharmacological Activities
The compound and its derivatives have a broad spectrum of biological and pharmacological activities . These include antidiabetic activity , protein kinase inhibitors , topoisomerase II inhibition potency , anticancer activity against MCF-7 breast cancer , and potential cholinesterase inhibitors .
Treatment of Diabetic Neuropathy
The N-substituted rhodanine Epalrestat, a derivative of the compound, has been approved by the Food and Drug Administration (FDA) as an inhibitor drug for the treatment of diabetic neuropathy .
Clinical Management of Type 2 Diabetes Mellitus (T2DM)
Several arylidene N-substituted rhodanine derivatives of the compound have been identified as potential inhibitors of essential therapeutic targets such as PTP1B , α-amylase , and α-glucosidase for the clinical management of Type 2 Diabetes Mellitus (T2DM) .
Research and Development
The compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . This aids in the advancement of scientific research and development.
properties
IUPAC Name |
ethyl 2-[1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S2/c1-4-9-29-23(33)17(36-24(29)35)12-15-20(26-19-14(3)7-6-10-28(19)22(15)32)27-11-8-25-21(31)16(27)13-18(30)34-5-2/h4,6-7,10,12,16H,1,5,8-9,11,13H2,2-3H3,(H,25,31)/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWLGMZTRXXMNN-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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